6-Fluoro-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the indole derivatives class, characterized by a fluorine atom at the 6th position of the indole ring and a piperidin-4-yl group at the 3rd position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of atypical antipsychotics and other therapeutic agents.
6-Fluoro-3-(piperidin-4-yl)-1H-indole is classified as an indole derivative and falls under the category of nitrogen-containing heterocycles. Its structure includes a fluorinated aromatic system, which contributes to its biological activity and chemical reactivity.
The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole typically involves several key steps:
The reaction conditions are optimized to maximize yield and purity, often involving techniques like crystallization for purification. In industrial settings, these methods are scaled up while maintaining efficiency and environmental sustainability .
The molecular formula for 6-Fluoro-3-(piperidin-4-yl)-1H-indole is with a molecular weight of approximately 219.26 g/mol. The structure features a bicyclic indole system fused with a piperidine ring, where the fluorine atom is positioned at the 6th carbon of the indole moiety.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.26 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
6-Fluoro-3-(piperidin-4-yl)-1H-indole can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure, potentially leading to new derivatives with varied biological activities. The choice of reagents and conditions significantly influences the outcomes of these reactions.
The mechanism of action for 6-Fluoro-3-(piperidin-4-yl)-1H-indole is primarily linked to its interaction with neurotransmitter receptors in the brain. Similar compounds have been shown to act on dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders.
Research indicates that modifications to the indole structure can enhance binding affinity and selectivity for specific receptor subtypes, thereby influencing therapeutic efficacy.
While specific physical properties such as boiling point and melting point are not extensively documented, compounds in this class typically exhibit moderate solubility in organic solvents.
The chemical properties include:
Relevant data on solubility and stability profiles are crucial for practical applications in drug formulation and development .
6-Fluoro-3-(piperidin-4-yl)-1H-indole has diverse applications in scientific research:
6-Fluoro-3-(piperidin-4-yl)-1H-indole serves as a privileged structural scaffold in neuropsychiatric drug discovery due to its dual modulation of dopaminergic and serotonergic systems. The compound's indole core mimics endogenous serotonin, while its piperidine moiety enables targeted interactions with dopaminergic receptors. Derivatives of this pharmacophore demonstrate dose-dependent inhibition of apomorphine-induced climbing behavior (a dopamine D₂-mediated response) and suppression of 5-HTP-induced head twitches (a serotonin 5-HT₂A-mediated behavior) in murine models [4]. This balanced activity positions it as a promising candidate for addressing both positive symptoms (via dopamine pathway modulation) and negative symptoms (via serotonin system engagement) of schizophrenia. Notably, benzisoxazole derivatives containing this core structure show reduced propensity for metabolic side effects like type II diabetes compared to established antipsychotics such as risperidone [6].
Quantitative receptor binding studies reveal that 6-fluoro-3-(piperidin-4-yl)-1H-indole derivatives exhibit nanomolar affinity for critical neuroreceptors. The prototypical derivative NRA0562 (incorporating this core) demonstrates exceptional binding to human cloned receptors:
Table 1: Receptor Binding Affinities of NRA0562
Receptor Subtype | Ki Value (nM) | Comparative Significance |
---|---|---|
Dopamine D₂ | 2.49 | 5x > clozapine affinity |
Dopamine D₄ | 1.79 | Highest affinity among D₂-family |
5-HT₂A | 1.50 | Similar to atypical antipsychotics |
Dopamine D₁ | 7.09 | Moderate affinity |
α₁-adrenoceptor | 0.56 | Exceptional potency |
The high D₄ affinity (Ki = 1.79 nM) is particularly notable given this receptor's enrichment in cortical regions governing cognition and emotion. Simultaneous sub-nanomolar binding to α₁-adrenoceptors (Ki = 0.56 nM) suggests potential cardiovascular effects but may contribute to observed antipsychotic efficacy by modulating prefrontal dopamine release [8] [9].
Compared to established antipsychotics, 6-fluoro-3-(piperidin-4-yl)-1H-indole derivatives exhibit a distinctive receptor occupancy profile:
Table 2: Comparative Behavioral Pharmacology in Rat Models
Parameter | NRA0562 | Clozapine | Risperidone | Olanzapine |
---|---|---|---|---|
ED₅₀ MAP-hyperactivity (mg/kg) | 0.18 | 3.10 | 0.28 | 0.60 |
Catalepsy Induction (mg/kg) | 5.40 | >20 | 2.50 | 7.50 |
5-HT₂A:D₂ Occupancy Ratio | 8.3:1 | 5.2:1 | 2.1:1 | 3.8:1 |
NRA0562 demonstrates 10-fold greater potency than clozapine in inhibiting methamphetamine-induced hyperactivity, while requiring 30-fold higher doses to induce catalepsy – indicating an exceptionally favorable therapeutic window [8] [9]. Its high 5-HT₂A:D₂ occupancy ratio (8.3:1) exceeds that of risperidone (2.1:1) and aligns with the "atypical" profile predictive of minimal extrapyramidal side effects. In vivo receptor occupancy studies confirm preferential binding to cortical 5-HT₂A receptors over striatal D₂ receptors at therapeutic doses, mirroring clozapine's favorable profile while potentially avoiding its hematological risks [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: